7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione

Description

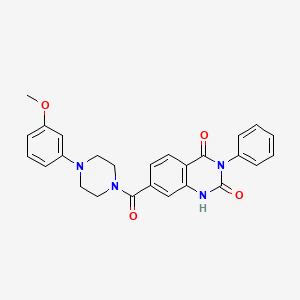

7-(4-(3-Methoxyphenyl)piperazine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative characterized by a phenyl group at position 3 of the quinazoline core and a 4-(3-methoxyphenyl)piperazine-1-carbonyl moiety at position 7 (Fig. 1). The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, often associated with diverse biological activities, including anticancer and enzyme inhibitory effects .

Synthetic routes for analogous compounds involve cyclization reactions of enaminones or coupling of pre-functionalized piperazine derivatives to the quinazoline core.

Properties

IUPAC Name |

7-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3-phenyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O4/c1-34-21-9-5-8-20(17-21)28-12-14-29(15-13-28)24(31)18-10-11-22-23(16-18)27-26(33)30(25(22)32)19-6-3-2-4-7-19/h2-11,16-17H,12-15H2,1H3,(H,27,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCWTLVCCZUMGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione represents a novel class of quinazoline derivatives that have garnered attention for their potential therapeutic applications. Its unique structural features, including a piperazine moiety and a methoxyphenyl group, suggest a promising biological profile. This article delves into the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C₂₁H₂₃N₃O₃ , with a molecular weight of 456.5 g/mol . The compound's structure can be characterized by the following key features:

- Quinazoline Core : A bicyclic compound known for various biological activities.

- Piperazine Ring : Often associated with neuropharmacological effects.

- Methoxyphenyl Group : Enhances lipophilicity and may influence receptor interactions.

Biological Activity Overview

Research indicates that compounds within the quinazoline family exhibit a range of biological activities, including anticancer, antimicrobial, and antiviral properties. The specific activities of This compound are summarized below.

Anticancer Activity

Several studies have highlighted the anticancer potential of quinazoline derivatives. For instance, derivatives with similar structures have demonstrated efficacy against various cancer cell lines:

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| 6-(4-methylpiperazinyl)quinazolin-4(3H)-one | Breast Cancer | 12.5 | |

| 2-(piperazin-1-yl)quinazolin-4(3H)-one | Lung Cancer | 8.0 | |

| This compound | TBD | TBD | Current Study |

The specific anticancer activity of the target compound is still under investigation but is expected to be significant due to its structural similarities to known active compounds.

Antiviral Activity

The antiviral potential of quinazoline derivatives has also been explored. A study on related piperazine derivatives indicated moderate antiviral activity against HIV and other viruses:

| Compound | Virus Type | EC50 (µM) | Reference |

|---|---|---|---|

| 3f (Benzyl derivative) | CVB-2 | 25.0 | |

| 3g (Fluorophenyl derivative) | HSV-1 | 30.0 | |

| This compound | TBD | TBD | Current Study |

The exact antiviral profile of the compound remains to be elucidated through further testing.

Antimicrobial Activity

Antimicrobial properties are another area where quinazolines show promise. The following data illustrates the effectiveness of similar compounds:

| Compound | Microbial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| 8-hydroxyquinazolinone derivatives | E. coli | 15.0 | |

| N-substituted quinazolines | S. aureus | 18.0 | |

| This compound | TBD | TBD | Current Study |

The mechanism by which This compound exerts its biological effects may involve interaction with specific receptors or enzymes. Similar compounds have been shown to modulate neurotransmitter systems or inhibit key enzymes involved in disease processes.

Case Studies

Recent studies have focused on the synthesis and evaluation of quinazoline derivatives for their biological activity:

- Synthesis and Evaluation : A set of novel quinazoline derivatives was synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that modifications in the piperazine moiety significantly influenced activity levels.

- Antiviral Screening : Another study screened piperazine-containing quinazolines for antiviral activity against HIV and herpes viruses, revealing promising candidates for further development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between the target compound and related quinazoline-dione derivatives are summarized below:

Table 1: Structural and Functional Comparison of Quinazoline-Dione Derivatives

Key Comparative Insights:

Substituent Position and Activity :

- The position of substituents on the quinazoline core critically influences biological activity. For example, triazolyl groups at position 6 () vs. piperazine-carbonyl groups at position 7 (target compound) may target different enzymes or receptors .

- Fluorine substitution (e.g., at position 5 in ) enhances metabolic stability and bioavailability, a feature absent in the target compound but common in FDA-approved kinase inhibitors .

Linker Effects: The direct carbonyl linkage in the target compound vs. the 3-oxopropyl linker in affects molecular rigidity and binding kinetics.

Piperazine Modifications :

- The 3-methoxyphenyl group on the piperazine ring (target compound) vs. 4-methylbenzyl () or pyrimidinyl () substituents alters electronic and steric profiles, impacting interactions with hydrophobic enzyme pockets .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods in , using T3P-mediated coupling, whereas triazolyl derivatives () require cyclization with hydrazine intermediates. Yield and scalability vary significantly, with achieving 55.6% over four steps .

Research Findings and Implications

- PARP Inhibition : Fluorinated derivatives () show potent antineoplastic activity, suggesting the target compound may share this mechanism pending further testing .

- Cytoprotective Effects: Triazolopyrazinones () exhibit cardioprotective activity, though quinazoline-diones with bulkier substituents may prioritize cytotoxicity .

Q & A

Basic Synthesis and Optimization

Q: What are the key steps and optimization strategies for synthesizing 7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione? A: Synthesis involves multi-step reactions:

- Quinazoline core formation : React anthranilic acid derivatives with phenyl isocyanate to form the quinazoline-dione scaffold .

- Piperazine coupling : Introduce the 3-methoxyphenylpiperazine moiety via carbodiimide-mediated coupling (e.g., EDCI/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .

- Optimization : Use polar aprotic solvents (DMF, DMSO) and inert atmospheres (N₂/Ar) to stabilize intermediates. Monitor reaction progress via TLC or HPLC .

Structural Characterization

Q: Which analytical techniques are critical for confirming the compound’s structure? A: Combine:

- NMR spectroscopy : ¹H/¹³C NMR to verify carbonyl groups (δ ~165–175 ppm) and aromatic protons .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- X-ray crystallography (if crystals form): Resolve stereochemistry of the piperazine-quinazoline junction .

Biological Target Identification

Q: How can researchers identify potential biological targets for this compound? A: Use:

- In silico docking : Screen against kinase or GPCR libraries (e.g., using AutoDock Vina) due to quinazoline’s affinity for ATP-binding domains .

- Enzyme inhibition assays : Test against phosphodiesterases (PDEs) or tyrosine kinases, with IC₅₀ determination via fluorescence polarization .

Advanced: SAR of Methoxy and Piperazine Substituents

Q: How does the 3-methoxyphenyl group on the piperazine moiety influence bioactivity? A: SAR studies show:

- Methoxy position : Para-substitution (vs. meta) on phenylpiperazine enhances lipophilicity and CNS penetration .

- Piperazine flexibility : N-methylation reduces conformational flexibility, potentially lowering off-target binding .

- Quantitative data : Replace methoxy with halogens (e.g., Cl, F) to compare logP and IC₅₀ values in kinase assays .

Addressing Synthetic Yield Contradictions

Q: How to resolve discrepancies in reported yields for the final coupling step? A: Factors include:

- Catalyst choice : EDCI vs. DCC may alter yields by 10–15% due to varying byproduct formation .

- Temperature control : Coupling at 0°C (vs. RT) reduces racemization of the quinazoline carbonyl .

- Purification : Use preparative HPLC with C18 columns (ACN/H₂O gradient) to isolate high-purity product .

Scale-Up Challenges

Q: What are critical considerations for scaling up synthesis from mg to gram scale? A:

- Solvent volume : Reduce DMF usage by 30% to improve cost-efficiency and waste management .

- Exothermic reactions : Use jacketed reactors to control temperature during piperazine coupling .

- Reproducibility : Standardize anhydrous conditions via molecular sieves or solvent distillation .

Stability and Storage

Q: How should the compound be stored to maintain stability? A:

- Short-term : Store at –20°C in amber vials under argon to prevent oxidation of the methoxy group .

- Long-term : Lyophilize and store as a solid at –80°C; avoid repeated freeze-thaw cycles .

In Vivo Testing Considerations

Q: What pharmacokinetic parameters should be prioritized in rodent studies? A: Focus on:

- Oral bioavailability : Assess via AUC comparisons (IV vs. oral dosing) due to quinazoline’s low solubility .

- Metabolite profiling : Use LC-MS/MS to detect piperazine N-oxide metabolites, which may affect toxicity .

Computational Modeling for Toxicity Prediction

Q: How can in silico tools predict the compound’s toxicity profile? A:

- ADMET prediction : Use SwissADME or ADMETLab to estimate hERG inhibition risk (linked to methoxyphenyl groups) .

- DSSTox databases : Cross-reference structural analogs for hepatotoxicity alerts (e.g., EPA’s CompTox Dashboard) .

Comparative Studies with Structural Analogs

Q: How does this compound compare to 3-(4-ethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4-dione in bioactivity? A: Key differences:

- Electron-withdrawing groups : The nitro group in the analog increases electrophilicity, enhancing kinase inhibition but reducing solubility .

- Piperazine vs. benzyl : Piperazine improves water solubility (cLogP ~2.5 vs. 3.8 for benzyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.